2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide
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Overview
Description
2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic or basic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the thiazole intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the hydroxyimino group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyimino group may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenyl-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
The presence of the bromine atom in 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8BrN3O2S |
---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9+ |
InChI Key |
MPDAZROITWSXCC-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/O)/C(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Br |
Origin of Product |
United States |
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